molecular formula C8H12N2O B1482271 2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 2092289-62-6

2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1482271
CAS No.: 2092289-62-6
M. Wt: 152.19 g/mol
InChI Key: RXYPAPBHKYEALN-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a cyclopropyl group attached to the third position of the pyrazole ring and an ethan-1-ol group at the fourth position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the appropriate pyrazole derivative and cyclopropyl-containing reagents.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and production facilities.

  • Purification: The compound is purified using techniques such as recrystallization, distillation, or chromatography to achieve the required purity levels for industrial applications.

Types of Reactions:

  • Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

  • Reduction: The pyrazole ring can undergo reduction reactions under specific conditions.

  • Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction Reagents: Typical reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Ethanal (acetaldehyde) and acetic acid.

  • Reduction Products: Reduced pyrazole derivatives.

  • Substitution Products: Various substituted pyrazoles depending on the reagents used.

Mechanism of Action

The mechanism of action of pyrazole derivatives often involves interactions with various enzymes and receptors in the body. For example, some pyrazole derivatives are known to inhibit cyclooxygenase enzymes, thereby exerting anti-inflammatory and analgesic effects .

The pharmacokinetics of pyrazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure. Factors such as the presence of functional groups, the lipophilicity of the compound, and its molecular size can all influence its pharmacokinetic properties .

The action of pyrazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound. For example, the presence of certain enzymes in the body can influence the metabolism and hence the efficacy and toxicity of the compound .

Scientific Research Applications

2-(3-Cyclopropyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand the role of pyrazole derivatives in biological systems.

  • Medicine: It has potential medicinal properties and can be used in the development of pharmaceuticals.

  • Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

  • 3-Cyclopropyl-1H-pyrazole: Similar structure but lacks the ethan-1-ol group.

  • 4-Cyclopropyl-1H-pyrazole: Similar structure but with a different position of the cyclopropyl group.

  • 2-(1H-pyrazol-4-yl)ethan-1-ol: Similar structure but without the cyclopropyl group.

Uniqueness: 2-(3-Cyclopropyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both the cyclopropyl group and the ethan-1-ol group, which contribute to its distinct chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for further research and development in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(5-cyclopropyl-1H-pyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-4-3-7-5-9-10-8(7)6-1-2-6/h5-6,11H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYPAPBHKYEALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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